molecular formula C12H16O3 B8519359 n-Propyl 3-(4-Hydroxyphenyl)propionate

n-Propyl 3-(4-Hydroxyphenyl)propionate

Cat. No.: B8519359
M. Wt: 208.25 g/mol
InChI Key: QEOZPZMHUFEVEI-UHFFFAOYSA-N
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Description

n-Propyl 3-(4-Hydroxyphenyl)propionate is an ester derivative of 4-hydroxyphenylpropionic acid (4-HPPA), a phenylpropanoic acid classified under organic compounds with anti-inflammatory and antioxidant properties . The parent acid, 4-HPPA (CAS 501-97-3), is a metabolite produced by gut microbiota in rabbits and other mammals, where it contributes to oxidative stress protection and gut barrier enhancement .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

propyl 3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C12H16O3/c1-2-9-15-12(14)8-5-10-3-6-11(13)7-4-10/h3-4,6-7,13H,2,5,8-9H2,1H3

InChI Key

QEOZPZMHUFEVEI-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CCC1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings :

  • In synthetic applications, benzyl 3-(4-hydroxyphenyl)propionate faced challenges in acid chloride formation due to steric hindrance and competing reactions at the phenolic hydroxyl group . The n-propyl ester may exhibit similar reactivity limitations.
  • Methyl esters are more commonly used in lab settings due to ease of synthesis, while longer alkyl esters (e.g., n-propyl) may offer tailored pharmacokinetics .

Positional Isomers: 3-(3-Hydroxyphenyl)propionate

The meta-hydroxylated isomer, 3-(3-hydroxyphenyl)propionate, differs in hydroxyl group placement:

Property 3-(4-Hydroxyphenyl)propionate 3-(3-Hydroxyphenyl)propionate
Hydroxyl Position Para (4-OH) Meta (3-OH)
Bioactivity Stronger antioxidant activity Reduced resonance stabilization
Metabolic Role Gut microbiota-derived anti-inflammatory Similar origin, weaker efficacy

Key Insight: The para-hydroxy group in 4-HPPA derivatives enables resonance stabilization of the phenolic radical, enhancing antioxidant capacity compared to the meta isomer .

Other Propyl Esters: n-Propyl 3-Mercaptopropionate

Property n-Propyl 3-Mercaptopropionate This compound
Functional Group Thiol (-SH) Phenolic hydroxyl (-OH)
Reactivity High nucleophilicity (thiol) Moderate acidity (phenol, pKa ~10)
Toxicity Likely higher (thiol reactivity) Presumed lower (based on parent acid)

Preparation Methods

Reaction Optimization:

  • Catalyst selection : Monobutyltin oxide (0.5–1.0 mol%) facilitates rapid methanol elimination at 150–185°C under reduced pressure (0.1–0.5 mmHg).

  • Solvent-free conditions : Bulk reactions minimize side products, with excess n-propanol acting as both reactant and solvent.

  • Distillation : Continuous removal of methanol shifts equilibrium toward n-propyl ester formation. Thin-film distillation at 150–185°C efficiently separates unreacted methyl ester for reuse.

This method’s scalability is demonstrated in patent EP0333468A2, where analogous propionate esters achieved 98% yields using monobutyltin oxide.

Acylation of n-Propanol via 3-(4-Hydroxyphenyl)propionyl Chloride

Acylation employs 3-(4-hydroxyphenyl)propionyl chloride, generated in situ from the corresponding acid using thionyl chloride or oxalyl chloride. The acyl chloride reacts with n-propanol in anhydrous dichloromethane or tetrahydrofuran, often with a base like pyridine to neutralize HCl.

Procedure:

  • Chloride formation : Reflux 3-(4-hydroxyphenyl)propionic acid with thionyl chloride (1:1.2 molar ratio) at 60°C for 2 hours.

  • Esterification : Add n-propanol (1:1.5 molar ratio) dropwise at 0°C, followed by stirring at room temperature for 4 hours.

  • Workup : Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).

This route provides 80–90% yields but requires stringent moisture control and generates corrosive byproducts.

Comparative Analysis of Synthetic Methods

Method Catalyst Temperature Time Yield Advantages Limitations
Fischer EsterificationH₂SO₄100–120°C6–12 h70–85%Low-cost, simple setupEquilibrium-limited, moderate yields
TransesterificationMonobutyltin oxide150–185°C1–3 h95–98%High yields, recyclable reagentsHigh-temperature, specialized equipment
AcylationPyridine/SOCl₂0–25°C4–6 h80–90%Rapid, anhydrous conditionsCorrosive reagents, moisture-sensitive

Challenges and Process Optimization

Protection of Phenolic Hydroxyl Group

While most methods avoid protecting the phenolic -OH, strongly acidic or high-temperature conditions risk O-alkylation. Mitigation strategies include:

  • Low-temperature transesterification (e.g., 120°C with titanium catalysts).

  • Buffered systems : Adding NaHCO₃ during Fischer esterification suppresses side reactions.

Catalyst Recycling

Tin and titanium catalysts in transesterification can be recovered via filtration or distillation. Patent EP0333468A2 highlights catalyst reuse for 5–10 cycles without significant activity loss.

Purification Techniques

  • Thin-film distillation : Efficiently separates n-propyl ester from unreacted methyl ester and n-propanol.

  • Crystallization : Cooling crude product in hexane induces crystallization, achieving >99% purity .

Q & A

How can n-Propyl 3-(4-Hydroxyphenyl)propionate be synthesized with high purity for research applications?

Basic Research Question
Methodological Answer:
this compound can be synthesized via transesterification of methyl 3-(4-hydroxyphenyl)propionate with n-propanol, catalyzed by potassium carbonate under anhydrous conditions. This method, adapted from enzymatic coupling studies of methyl esters, ensures minimal side reactions . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Purity (>95%) is confirmed by HPLC (C18 column, UV detection at 280 nm) and NMR (¹H and ¹³C) .

What analytical techniques are optimal for characterizing this compound in complex biological matrices?

Basic Research Question
Methodological Answer:

  • HPLC-UV/FLD : Use a reverse-phase C18 column with a mobile phase of acetonitrile/0.1% formic acid for separation. Fluorescence detection (ex: 275 nm, em: 310 nm) enhances sensitivity in biological samples .
  • LC-MS/MS : Electrospray ionization (ESI) in negative mode with MRM transitions (e.g., m/z 207 → 163) improves specificity for trace quantification .
  • NMR : ¹H NMR (DMSO-d₆) identifies ester protons (δ 4.1–4.3 ppm) and aromatic protons (δ 6.7–7.1 ppm) .

How does this compound modulate AMPA/kainate receptor activity in neuropharmacological studies?

Advanced Research Question
Methodological Answer:
Structural analogs like methyl 3-(4-hydroxyphenyl)propionate exhibit affinity for glutamate receptors. For n-propyl derivatives:

  • Receptor Binding Assays : Compete with [³H]AMPA in cortical membrane preparations to determine IC₅₀ values .
  • Electrophysiology : Patch-clamp recordings on HEK293 cells expressing GluR1-4 or GluR5-6 subunits assess agonist/antagonist effects. Preferential inhibition of GluR5 kainate receptors is observed in analogs with bulky substituents .
  • Data Contradictions : Some analogs enhance NMDA receptor-mediated currents via Egr-1 signaling pathways, necessitating cross-validation with knockout models .

What role does this compound play in environmental nitrification inhibition?

Advanced Research Question
Methodological Answer:
Analogous to methyl derivatives, n-propyl esters may inhibit soil nitrification by suppressing ammonia monooxygenase (AMO) activity in Nitrosomonas spp. Key steps:

  • Soil Microcosm Studies : Apply n-propyl ester (0.1–1.0 mM) to amended soil and measure N₂O emissions via gas chromatography. Compare with dicyandiamide (DCD) as a positive control .
  • Enzyme Assays : Extract AMO from nitrifying bacteria and quantify inhibition via NADH oxidation rates (340 nm absorbance) .
  • Contradictions : Methyl esters increase NH₃ volatilization under broadcast fertilization; root-zone application of n-propyl derivatives may mitigate this via localized delivery .

How can researchers quantify trace levels of this compound in environmental samples?

Advanced Research Question
Methodological Answer:

  • Solid-Phase Extraction (SPE) : Use C18 cartridges to concentrate the compound from water or soil extracts. Elute with methanol and dry under N₂ .
  • Derivatization : React with BSTFA (+1% TMCS) to form trimethylsilyl derivatives for GC-MS analysis (DB-5MS column, EI mode, m/z 207 [M⁺]) .
  • Validation : Spike recovery tests (70–120%) and matrix-matched calibration curves correct for ion suppression in LC-MS/MS .

What are the challenges in assessing the ecological toxicity of this compound?

Advanced Research Question
Methodological Answer:

  • Degradation Studies : Incubate with Pseudomonas spp. and monitor via HPLC to assess biodegradation half-life (t₁/₂). Methyl analogs show t₁/₂ >30 days in aerobic soils, suggesting persistence .
  • Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (48-h EC₅₀). Structural analogs exhibit low toxicity (EC₅₀ >100 mg/L), but metabolites like 3-(4-hydroxyphenyl)propionic acid may accumulate .
  • Data Gaps : Lack of long-term terrestrial toxicity data necessitates OECD 208 guideline studies (seedling emergence, earthworm survival) .

How does this compound enhance enzymatic coupling in glycoconjugate synthesis?

Advanced Research Question
Methodological Answer:
The ester serves as a hydroxy-aryl donor in transglycosylation reactions:

  • Enzymatic Transesterification : Incubate with β-galactosidase (2 U/mg) and lactose in anhydrous DMSO to generate aryl-glycosides. Reaction progress is monitored by TLC (ethyl acetate/methanol 4:1) .
  • Conjugation to Proteins : React aryl-glycosides with BSA via reductive amination (NaBH₃CN, pH 9.0). Degree of substitution is quantified by MALDI-TOF .
  • Optimization : Adjust n-propyl chain length to balance solubility (logP ~2.5) and enzyme compatibility .

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